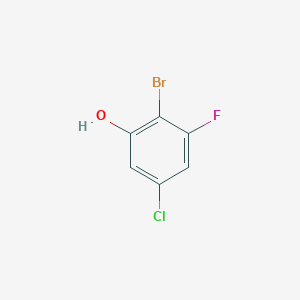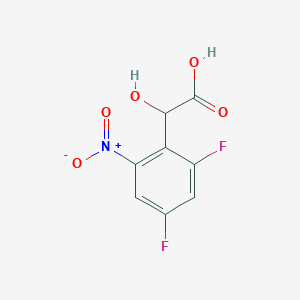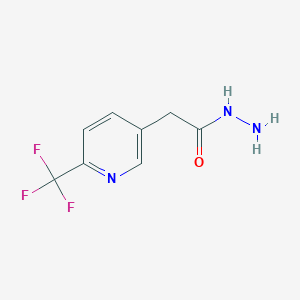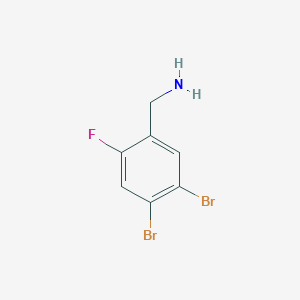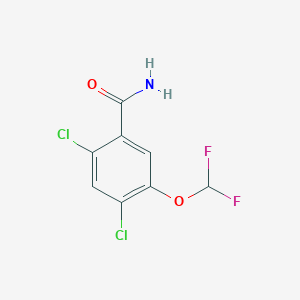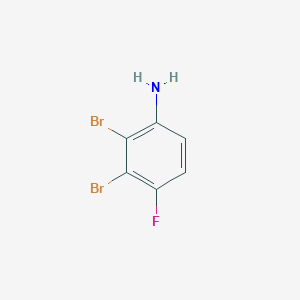
2,3-Dibromo-4-fluoroaniline
説明
2,3-Dibromo-4-fluoroaniline is a chemical compound with the molecular formula Br2C6H2(F)NH2 . It is used in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .
Synthesis Analysis
The synthesis of 2,3-Dibromo-4-fluoroaniline involves the reaction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene with palladium 10% on activated carbon, hydrogen, and triethylamine in methanol at 50°C for 2.5 hours . The yield of 2,3-difluoroaniline was found to be 93% .Chemical Reactions Analysis
The reaction mixture of 1,2-dibromo-4,5-difluoro-3-nitrobenzene, palladium 10% on activated carbon, hydrogen, and triethylamine in methanol was reacted at 50°C for 2 hours under slight hydrogen pressurization . The resulting reaction product contained 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .Physical And Chemical Properties Analysis
2,3-Dibromo-4-fluoroaniline appears as a grey-purple to brown crystalline powder or needles . It has a melting point of 64-66 °C .科学的研究の応用
Fluorescent Amino Acid Incorporation
2,3-Dibromo-4-fluoroaniline and related compounds have been explored for their applications in enhancing the functionality of biomolecules. For instance, the development of a genetically encoded fluorescent amino acid shows the potential for selective incorporation into proteins. This strategy facilitates the study of protein structure, dynamics, and interactions, utilizing fluorescence to monitor changes such as protein unfolding (Summerer et al., 2006).
Crystal Structure Insights
The determination of crystal and molecular structures of halogenated anilines, including compounds similar to 2,3-Dibromo-4-fluoroaniline, provides insights into their physical and chemical properties. For example, the structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been elucidated, showcasing the significance of intra- and intermolecular hydrogen bonds and halogen interactions in dictating molecular arrangement and stability (Betz, 2015).
Fluorophore Development for Calcium Indicators
In the field of biochemistry and cellular biology, fluorophores derived from fluoroanilines, resembling the structural motif of 2,3-Dibromo-4-fluoroaniline, have been instrumental in creating sensitive dyes like fluo-4 for calcium ion detection. These compounds exhibit high fluorescence emission and cell permeability, proving crucial for studying cellular calcium dynamics (Gee et al., 2000).
Exploration of Fluoroaniline Toxicity
Research into the environmental and biological impacts of fluoroanilines, including structural analogs of 2,3-Dibromo-4-fluoroaniline, has highlighted the significance of understanding their toxicity and metabolism. Metabonomic studies have identified potential biomarkers of xenobiotic toxicity, contributing to our knowledge of chemical effects on organisms such as earthworms (Bundy et al., 2002).
Catalytic Fluoromethylation and Polymer Research
The study of C-F bond activation and catalytic fluoromethylation highlights the utility of fluoroanilines in synthesizing complex organic compounds with applications in pharmaceuticals and agrochemicals. Such research points to the broader chemical utility of compounds like 2,3-Dibromo-4-fluoroaniline in facilitating reactions that introduce fluorinated motifs into organic frameworks, enhancing their properties for various applications (Amii & Uneyama, 2009).
Safety and Hazards
When handling 2,3-Dibromo-4-fluoroaniline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . It is harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
IUPAC Name |
2,3-dibromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCMQLMIGQGVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



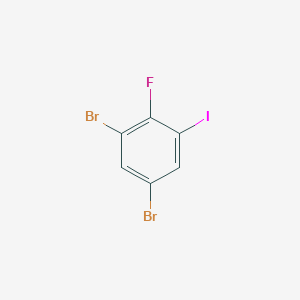
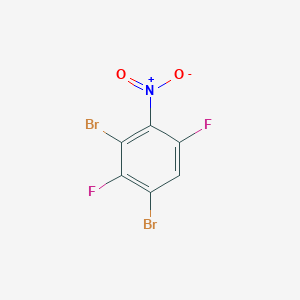
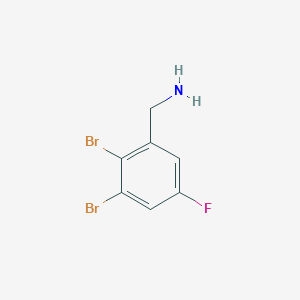


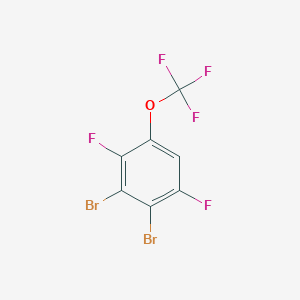


![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1530013.png)
